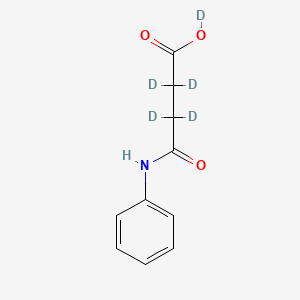
d5-4-Anilino-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d5-4-Anilino-4-oxobutanoic acid: is a deuterium-labeled analog of 4-Anilino-4-oxobutanoic acid. This compound is often used as a reference standard in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of d5-4-Anilino-4-oxobutanoic acid typically involves the incorporation of deuterium atoms into the 4-Anilino-4-oxobutanoic acid molecule. One common method is the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. This method involves reacting aniline with an anhydride in the presence of the enzyme, resulting in high yields and rapid reaction times .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of biocatalysts like acyltransferases makes the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions: d5-4-Anilino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
d5-4-Anilino-4-oxobutanoic acid is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantifying and tracing the compound in complex mixtures.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of d5-4-Anilino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. As a labeled analog, it helps in tracing the metabolic pathways of its parent compound, 4-Anilino-4-oxobutanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry .
類似化合物との比較
4-Anilino-4-oxobutanoic acid: The non-deuterated version of the compound.
Vorinostat: A histone deacetylase inhibitor with a similar structure and pharmacological profile.
Uniqueness: d5-4-Anilino-4-oxobutanoic acid is unique due to its deuterium labeling, which provides advantages in tracing and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise measurement is crucial.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
198.23 g/mol |
IUPAC名 |
deuterio 4-anilino-2,2,3,3-tetradeuterio-4-oxobutanoate |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i6D2,7D2/hD |
InChIキー |
KTFGFGGLCMGYTP-DJUFKDDYSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)NC1=CC=CC=C1)C([2H])([2H])C(=O)O[2H] |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


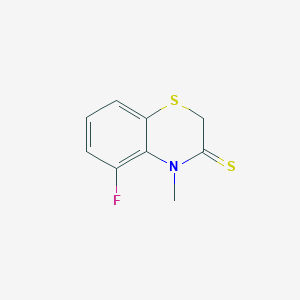
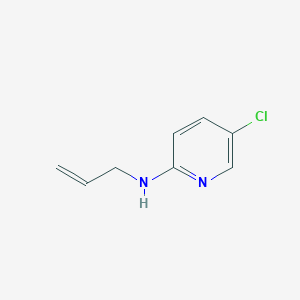
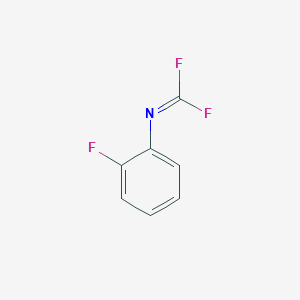
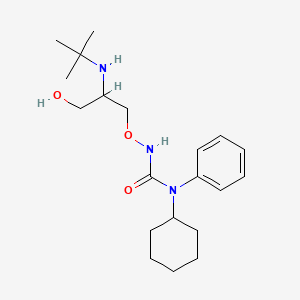
![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)
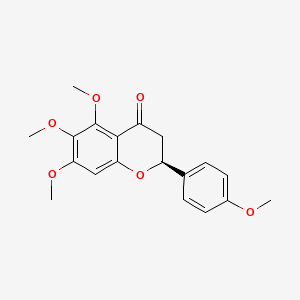
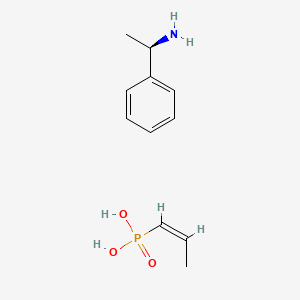
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)


![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
